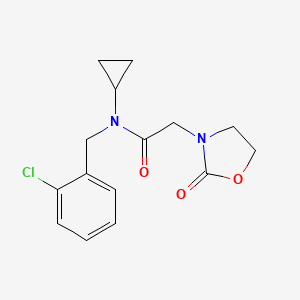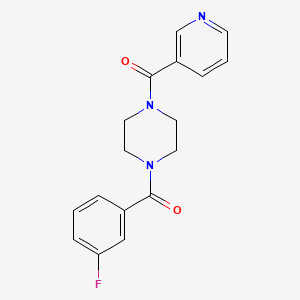![molecular formula C17H20N6O2 B5638400 (1S*,5R*)-6-methyl-3-[4-(2-methyl-2H-tetrazol-5-yl)benzoyl]-3,6-diazabicyclo[3.2.2]nonan-7-one](/img/structure/B5638400.png)
(1S*,5R*)-6-methyl-3-[4-(2-methyl-2H-tetrazol-5-yl)benzoyl]-3,6-diazabicyclo[3.2.2]nonan-7-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
This compound belongs to a class of chemical entities known for their complex molecular structures, which often exhibit significant pharmacological activities. While specific studies on this compound were not directly identified, research on similar diazabicyclo compounds suggests they are of interest due to their unique chemical and physical properties, which can be leveraged in various scientific and industrial applications.
Synthesis Analysis
The synthesis of diazabicyclo compounds, including those with similar structural frameworks, typically involves multi-step chemical reactions, leveraging principles of organic synthesis such as cyclization, functional group transformations, and stereocontrolled assembly. The synthesis process aims to efficiently construct the bicyclic skeleton and precisely install functional groups at defined positions within the molecule (Garrison et al., 1996).
Molecular Structure Analysis
The molecular structure of diazabicyclo compounds is characterized by a bicyclic framework incorporating nitrogen atoms, which contributes to the molecule's three-dimensional shape and chemical reactivity. X-ray diffraction analysis provides insights into the conformational preferences of these molecules, revealing aspects like chair-chair conformations and the spatial arrangement of substituents, which are crucial for their biological activity and chemical properties (Sakthivel & Jeyaraman, 2010).
Propriétés
IUPAC Name |
(1S,5R)-6-methyl-3-[4-(2-methyltetrazol-5-yl)benzoyl]-3,6-diazabicyclo[3.2.2]nonan-7-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H20N6O2/c1-21-14-8-7-13(16(21)24)9-23(10-14)17(25)12-5-3-11(4-6-12)15-18-20-22(2)19-15/h3-6,13-14H,7-10H2,1-2H3/t13-,14+/m0/s1 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XQWUITBKJLCODH-UONOGXRCSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C2CCC(C1=O)CN(C2)C(=O)C3=CC=C(C=C3)C4=NN(N=N4)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CN1[C@@H]2CC[C@H](C1=O)CN(C2)C(=O)C3=CC=C(C=C3)C4=NN(N=N4)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H20N6O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
340.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![N-ethyl-2-methyl-N-{[5-(3-nitrophenyl)-2-furyl]methyl}-2-propen-1-amine](/img/structure/B5638323.png)
![8-(2-amino-6-methyl-4-pyrimidinyl)-2-(3-phenylpropyl)-2,8-diazaspiro[4.5]decan-3-one](/img/structure/B5638326.png)

![2-{[(2-ethoxyphenoxy)acetyl]amino}benzoic acid](/img/structure/B5638344.png)
![ethyl 4-hydroxy-2-methyl-3-[(4-methyl-1-piperazinyl)methyl]-6-quinolinecarboxylate](/img/structure/B5638352.png)
![3-methyl-N-[2-(1-propyl-1H-benzimidazol-2-yl)ethyl]benzamide](/img/structure/B5638377.png)
![1-(4-isopropylphenyl)-N-methyl-N-[(5-methyl-3-isoxazolyl)methyl]-5-oxo-3-pyrrolidinecarboxamide](/img/structure/B5638387.png)

![(1S*,5R*)-3-(2-pyrimidinyl)-6-[3-(1H-1,2,4-triazol-1-yl)propanoyl]-3,6-diazabicyclo[3.2.2]nonane](/img/structure/B5638410.png)
![N-methyl-N-({1-[(5-methyl-2-furyl)methyl]piperidin-4-yl}methyl)-4-(1,3-oxazol-5-yl)benzamide](/img/structure/B5638413.png)
![1-[4-({3-[1-(2-methoxyethyl)-1H-imidazol-2-yl]piperidin-1-yl}carbonyl)-2-thienyl]ethanone](/img/structure/B5638420.png)
![2-[(4-chloro-2-methylphenoxy)acetyl]-2,7-diazaspiro[4.5]decan-6-one](/img/structure/B5638428.png)
